

An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Hydroxy-3-methylphenyl)ethanone
Cat. No.:	B1330291

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the basic properties, synthesis, and spectral characteristics of the aromatic ketone, **1-(2-Hydroxy-3-methylphenyl)ethanone**. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

1-(2-Hydroxy-3-methylphenyl)ethanone, also known as 2'-Hydroxy-3'-methylacetophenone, is an organic compound with the chemical formula C₉H₁₀O₂. It is a substituted phenol and a ketone, featuring a hydroxyl group and a methyl group on the phenyl ring, ortho and meta to the acetyl group, respectively.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	1-(2-Hydroxy-3-methylphenyl)ethanone
Common Name	2'-Hydroxy-3'-methylacetophenone
CAS Number	699-91-2 [1]
Molecular Formula	C ₉ H ₁₀ O ₂ [1]
Molecular Weight	150.17 g/mol [1]
SMILES	CC1=C(C(=O)C)C=CC=C1O
InChI	InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	Liquid (at 20°C)	AKSci [2]
Boiling Point	238 °C	ChemBK [3]
Density	1.106 g/cm ³	ChemBK [3]
Flash Point	97 °C	ChemBK [3]
Purity	Typically ≥95%	Aribo Biotechnology, AKSci [2]
Storage	Store long-term in a cool, dry place	AKSci [2]

Synthesis Protocol: Fries Rearrangement of o-Cresyl Acetate

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid. For the synthesis of **1-(2-Hydroxy-3-methylphenyl)ethanone**, the starting material is o-cresyl acetate.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of hydroxyacetophenones using p-toluenesulfonic acid (PTSA) as an eco-friendly catalyst.

Materials:

- o-Cresyl acetate (o-tolyl acetate)
- p-Toluenesulfonic acid (PTSA)
- Ice-cold water
- Round bottom flask
- Oil bath
- Stirring apparatus
- Steam distillation apparatus

Procedure:

- In a 100 mL round bottom flask, place 10g (0.066 mol) of o-tolyl acetate.
- Add 8g (0.048 mol) of p-toluenesulfonic acid to the flask.
- Heat the reaction mixture in an oil bath to a temperature of 90-120 °C.
- Maintain stirring and heating for 30 minutes.
- After 30 minutes, pour the reaction mixture into ice-cold water with vigorous stirring. This will result in a mixture of 2-hydroxy-3-methylacetophenone (liquid) and 4-hydroxy-3-methylacetophenone (solid).
- The desired ortho-isomer, **1-(2-hydroxy-3-methylphenyl)ethanone**, is isolated from the mixture by steam distillation. The reported yield for this procedure is 75%.

Spectroscopic Data

^1H NMR Spectroscopy

The ^1H NMR spectrum provides insight into the hydrogen environments within the molecule.

The following data has been reported for **1-(2-Hydroxy-3-methylphenyl)ethanone** in CDCl_3 :

Table 3: ^1H NMR Chemical Shifts

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.05	s	1H	-OH
6.50-8.10	m	3H	Ar-H
2.59-2.63	s	3H	-COCH ₃
2.24-2.30	s	3H	Ar-CH ₃

Note: The broad multiplet for the aromatic protons suggests a complex splitting pattern.

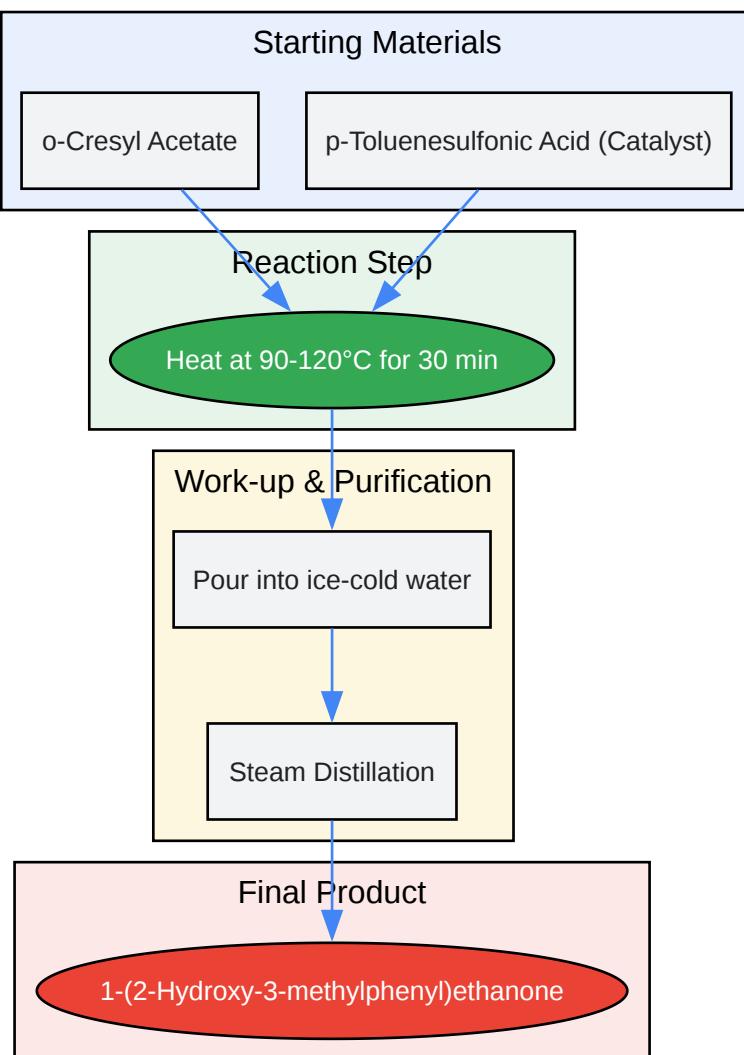
Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. While experimental data for this specific isomer is not readily available, a predicted spectrum would show the following characteristic absorption bands:

- $\sim 3400 \text{ cm}^{-1}$ (broad): O-H stretching vibration of the phenolic hydroxyl group.
- $\sim 3000-3100 \text{ cm}^{-1}$: C-H stretching vibrations of the aromatic ring.
- $\sim 2900-3000 \text{ cm}^{-1}$: C-H stretching vibrations of the methyl groups.
- $\sim 1650 \text{ cm}^{-1}$: C=O stretching vibration of the ketone.
- $\sim 1500-1600 \text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
- $\sim 1200-1300 \text{ cm}^{-1}$: C-O stretching vibration of the phenol.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structure. The predicted mass spectrum would exhibit:


- Molecular Ion Peak (M^+): at $m/z = 150$, corresponding to the molecular weight of the compound.
- Major Fragment Ion: at $m/z = 135$, resulting from the loss of a methyl group ($[M-CH_3]^+$). This is a common fragmentation pattern for acetophenones.

Visualizations

Chemical Structure

Caption: Chemical structure of **1-(2-Hydroxy-3-methylphenyl)ethanone**.

Synthesis Workflow: Fries Rearrangement

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(2-Hydroxy-3-methylphenyl)ethanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 699-91-2 1-(2-Hydroxy-3-methylphenyl)ethanone AKSci J96773 [aksci.com]

- 2. 699-91-2 | 1-(2-Hydroxy-3-methylphenyl)ethanone - Moldb [moldb.com]
- 3. MiMeDB: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342) [mimedb.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330291#1-2-hydroxy-3-methylphenyl-ethanone-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com